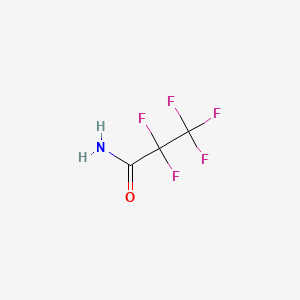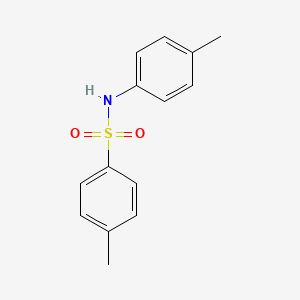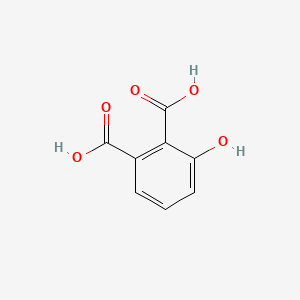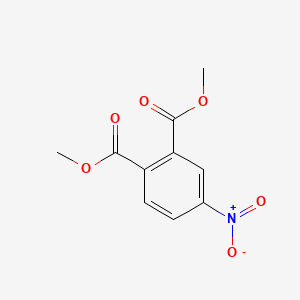
3-(Trifluoromethyl)benzylamine
Übersicht
Beschreibung
3-(Trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H8F3N. It is characterized by the presence of a trifluoromethyl group attached to the benzylamine structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It has been used in the preparation of 6-substituted purines . Purines are key components of cellular energy systems (e.g., ATP, ADP), signaling (e.g., GTP, cAMP, cGMP), and, when conjugated to sugars, they form the nucleosides adenosine and guanosine, which in turn are components of RNA and DNA .
Biochemical Pathways
Given its use in the synthesis of 6-substituted purines , it may indirectly influence pathways involving purines, such as nucleotide synthesis and metabolism, but this would depend on the specific nature of the substituted purine and its biological activity .
Pharmacokinetics
Its water solubility is reported as insoluble , which may affect its absorption and distribution in the body
Result of Action
As a precursor in the synthesis of 6-substituted purines , its effects would likely be dependent on the specific activities of the resulting purine derivatives .
Action Environment
It is known to be air-sensitive and should be stored in a dark place under an inert atmosphere . It is also classified as a combustible liquid and causes severe skin burns and eye damage .
Biochemische Analyse
Biochemical Properties
3-(Trifluoromethyl)benzylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of 6-substituted purines, indicating its involvement in nucleotide synthesis . The trifluoromethyl group in this compound can enhance the compound’s lipophilicity, affecting its interaction with lipid membranes and proteins. This interaction can lead to changes in enzyme activity, protein folding, and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and systemic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, affecting its localization and accumulation within specific cellular compartments. Binding proteins can facilitate the intracellular transport and distribution of this compound, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. The subcellular localization of this compound can influence its activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzylamine can be synthesized through several methods. One common approach involves the reduction of 3-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(trifluoromethyl)benzonitrile. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
- Oxidation of this compound yields 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
- Reduction produces 3-(trifluoromethyl)benzyl alcohol.
- Substitution reactions can yield various substituted benzylamines .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)benzylamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and specialty chemicals
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzylamine
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
Comparison: 3-(Trifluoromethyl)benzylamine is unique due to the position of the trifluoromethyl group on the benzylamine structure. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, such as 4-(Trifluoromethyl)benzylamine, the meta-position of the trifluoromethyl group in this compound can result in different steric and electronic effects, impacting its chemical behavior and biological activity .
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZTUQUXUXTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181828 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-83-2 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone](/img/structure/B1346536.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1346537.png)
![ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
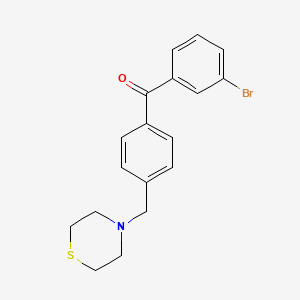

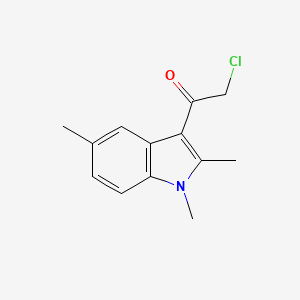
![7H-Benzo[c]carbazole](/img/structure/B1346553.png)


